Aryl Iodide Oxidative Addition Advantage
The C–I bond in 7-iodonaphthalen-1-ol confers a well-established kinetic advantage in Pd(0)-catalyzed cross-coupling relative to the corresponding C–Br and C–Cl analogs. The oxidative addition step, which is rate-limiting for many Suzuki, Heck, and Sonogashira reactions, proceeds substantially faster for aryl iodides than for aryl bromides or chlorides [1]. This is a class-level inference grounded in decades of physical organic and catalytic literature; direct head-to-head kinetic data for the 7-iodo vs. 7-bromo vs. 7-chloro naphthalen-1-ol series are not available in the peer-reviewed literature as of 2025 [2].
| Evidence Dimension | Oxidative addition reactivity with Pd(0) (qualitative rank order) |
|---|---|
| Target Compound Data | C–I BDE ≈ 65 kcal/mol; oxidative addition rate: fast (aryl iodide rank) |
| Comparator Or Baseline | 7-Bromonaphthalen-1-ol: C–Br BDE ≈ 81 kcal/mol (moderate rate); 7-Chloronaphthalen-1-ol: C–Cl BDE ≈ 95 kcal/mol (slow rate, often requires specialized ligands) |
| Quantified Difference | Aryl iodides typically react 10–100× faster than aryl bromides and up to 10³× faster than aryl chlorides in Pd-catalyzed oxidative addition |
| Conditions | General Pd(0)-catalyzed cross-coupling conditions (Suzuki–Miyaura, Heck, Sonogashira); data represent class behavior, not compound-specific measurements |
Why This Matters
The faster oxidative addition of the C–I bond allows for lower catalyst loadings, milder temperatures, and shorter reaction times, directly reducing cost and improving throughput when 7-iodonaphthalen-1-ol is selected over its bromo or chloro analogs as a coupling partner.
- [1] Science of Synthesis. Thieme. Aryl iodides and bromides are more reactive coupling partners than aryl chlorides in Pd-catalyzed Suzuki–Miyaura reactions; oxidative addition to C–Cl is significantly slower. View Source
- [2] RSC Advances (2020). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Notes that retarded oxidative addition of aryl chlorides vs. aryl bromides and iodides is a widely accepted explanation for lower reactivity. View Source
